molecular formula C13H16N2 B13992845 2-(4-tert-butylphenyl)-1H-imidazole

2-(4-tert-butylphenyl)-1H-imidazole

Cat. No.: B13992845
M. Wt: 200.28 g/mol
InChI Key: DARCFSYZWARYEE-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the tert-butyl group on the phenyl ring makes this compound unique and influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-tert-butylbenzaldehyde with glyoxal and ammonia or an amine under acidic conditions to form the imidazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted imidazoles.

Scientific Research Applications

2-(4-tert-Butylphenyl)-1H-imidazole has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in pharmaceutical formulations, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the tert-butyl group can enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: A phenolic compound with similar structural features but different reactivity.

    2-Phenyl-1H-imidazole: Lacks the tert-butyl group, resulting in different chemical properties.

    Benzimidazole: Contains a fused benzene and imidazole ring, differing in structure and reactivity.

Uniqueness

2-(4-tert-Butylphenyl)-1H-imidazole is unique due to the presence of the tert-butyl group, which influences its steric and electronic properties. This makes it more resistant to certain reactions and enhances its stability and binding affinity in biological systems.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-1H-imidazole

InChI

InChI=1S/C13H16N2/c1-13(2,3)11-6-4-10(5-7-11)12-14-8-9-15-12/h4-9H,1-3H3,(H,14,15)

InChI Key

DARCFSYZWARYEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC=CN2

Origin of Product

United States

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